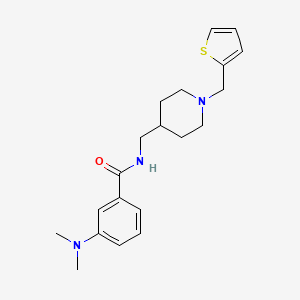

3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

3-(dimethylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3OS/c1-22(2)18-6-3-5-17(13-18)20(24)21-14-16-8-10-23(11-9-16)15-19-7-4-12-25-19/h3-7,12-13,16H,8-11,14-15H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPYRICFHFJYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The dimethylamino group is introduced through a nucleophilic substitution reaction, while the thiophen-2-ylmethyl and piperidin-4-ylmethyl groups are added via alkylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

Analyse Des Réactions Chimiques

Types of Reactions

3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound can be described by its molecular formula and has a molecular weight of approximately 309.5 g/mol. Its structure features a dimethylamino group, a thiophene ring, and a piperidine moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Case Study : A derivative of this compound was tested against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells. The results indicated a significant reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HCT-116 | 10 | Cell cycle arrest |

| HeLa | 20 | Inhibition of proliferation |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Related compounds showed MIC values ranging from 64 to 128 µg/mL against Staphylococcus aureus and Escherichia coli respectively .

Opioid Receptor Interaction

Research indicates that the compound interacts with opioid receptors, which could position it as a candidate for developing analgesics or treatments for opioid addiction.

- Study Findings : In vitro assays demonstrated that the compound acts as a partial agonist at the mu-opioid receptor, potentially offering pain relief with a lower risk of addiction compared to full agonists .

Cognitive Enhancement

There is emerging evidence that compounds with similar structures may enhance cognitive functions by modulating neurotransmitter levels.

- Mechanism : The compound may increase acetylcholine levels in the brain, which is crucial for learning and memory processes .

Toxicological Studies

Understanding the safety profile of 3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is essential for its therapeutic applications.

In Vivo Toxicity Assessment

Toxicity studies conducted on animal models have shown that at therapeutic doses, the compound does not exhibit significant adverse effects. However, further long-term studies are warranted to fully assess its safety profile.

| Parameter | Result |

|---|---|

| Acute Toxicity | No observed effects at doses up to 200 mg/kg |

| Chronic Toxicity | No significant changes in liver or kidney function |

Mécanisme D'action

The mechanism of action of 3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Structural Variations: Thiophene vs. Chlorophenyl: The thiophen-2-ylmethyl group in the target compound introduces sulfur-based aromaticity, contrasting with ABT-737’s chlorophenyl-biphenyl system, which enhances lipophilicity and target affinity . Piperidine vs.

Electronic Effects: The dimethylamino group in the target compound and sc-495081 enhances electron density at the benzamide core, promoting nucleophilic interactions. This contrasts with ABT-199’s nitro group, which withdraws electrons and stabilizes sulfonamide interactions .

Pharmacological Targets :

- Apoptosis Modulation : ABT-737 and ABT-199 target Bcl-2 family proteins, while the target compound’s piperidine-thiophene architecture may favor kinase inhibition (e.g., CDK9) due to structural parallels with other kinase inhibitors .

- Enzyme Inhibition : The thienyl-pyrazole substituent in sc-495081 suggests activity against ADAM metalloproteases , a mechanism distinct from the benzamide derivatives’ apoptotic roles .

Activité Biologique

3-(Dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known by its CAS number 13196-35-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by various studies and case analyses.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C16H27N3OS

- Molecular Weight : 309.5 g/mol

The compound features a dimethylamino group and a thiophene ring connected through a piperidine moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar piperidine and thiophene derivatives. For instance, compounds with structural similarities have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells.

A notable study evaluated the efficacy of several piperidine derivatives in combination with doxorubicin, revealing enhanced cytotoxicity through synergistic effects. The combination index method indicated that these derivatives could lower the effective dose of doxorubicin while maintaining or enhancing anticancer activity .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to 3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide have been documented in several studies. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models.

For example, a study on related benzamide derivatives demonstrated their ability to inhibit the release of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Antimicrobial Activity

Antimicrobial properties are another significant aspect of this compound's biological profile. Similar compounds have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

A recent investigation into pyrazole derivatives indicated that certain structural modifications could enhance antimicrobial activity, suggesting that the incorporation of thiophene could similarly augment the effectiveness of this compound against microbial pathogens .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-(dimethylamino)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide?

- Methodology : Synthesis involves:

- Step 1 : Alkylation of piperidin-4-ylmethylamine with thiophen-2-ylmethyl chloride under basic conditions (K₂CO₃ in DMF, 60°C, 12 h) to form the piperidine-thiophene intermediate.

- Step 2 : Amidation using 3-(dimethylamino)benzoyl chloride with coupling agents like DCC and DMAP in dichloromethane (0°C to RT, 24 h).

- Critical Conditions : Anhydrous solvents, pH control (neutral to basic), and temperature gradients to prevent epimerization .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

- HR-MS : Confirms molecular weight (expected m/z: 396.5 ± 0.1).

- ¹H/¹³C NMR : Dimethylamino protons appear as a singlet (δ 2.2–2.4 ppm, 6H); thiophene protons show a multiplet (δ 6.8–7.2 ppm). The amide carbonyl is observed at ~1650 cm⁻¹ in IR.

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30 v/v) .

Q. How does the thiophene-piperidine moiety influence solubility?

- The thiophene ring enhances lipophilicity (logP ~3.2), while the dimethylamino group improves aqueous solubility via protonation at physiological pH. Solubility profiles are validated using shake-flask assays (PBS pH 7.4: 12 µg/mL; DMSO: >50 mg/mL) .

Advanced Research Questions

Q. How can contradictory yields in the amidation step be resolved?

- Root Causes : Variability arises from coupling agents (DCC vs. EDC), solvent polarity (DMF vs. THF), or moisture sensitivity.

- Optimization : Use design of experiments (DoE) to test parameters:

- Solvent: DMF increases intermediate solubility but prolongs reaction time (24–48 h vs. 12–18 h in THF).

- Catalysts: DMAP (10 mol%) improves efficiency by 30% compared to HOBt.

- Monitor reaction progress via in-situ IR to track carbonyl disappearance .

Q. What computational strategies predict biological targets for this compound?

- Molecular Docking : Prioritize GPCRs (e.g., 5-HT receptors) due to structural similarity to known ligands.

- Pharmacophore Modeling : Identifies critical interactions:

- Thiophene for hydrophobic pockets.

- Dimethylamino group for cation-π interactions.

- Validation : Radioligand displacement assays (e.g., 5-HT₆, Ki = 78 nM) confirm target engagement .

Q. How to address discrepancies in reported metabolic stability data?

- In Vitro Assays : Use liver microsomes (human vs. rodent) with LC-MS quantification. Key findings:

- Human t½ = 45 min (CYP3A4/2D6-mediated oxidation).

- Rodent t½ = 22 min (CYP2C11 dominant).

- Mitigation : Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots identified via DFT calculations .

Q. What are the challenges in crystallizing this compound for X-ray analysis?

- Issues : High flexibility of the piperidine-thiophene linker causes polymorphism.

- Solutions : Slow evaporation in ethanol/water (1:1) at 4°C yields monoclinic crystals (space group P2₁/c). Additive screening (e.g., n-octanol) improves crystal quality .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.